molecular formula C18H33B3O6 B3045973 Boroxin, tris(cyclohexyloxy)- CAS No. 1172-69-6

Boroxin, tris(cyclohexyloxy)-

Cat. No.: B3045973
CAS No.: 1172-69-6
M. Wt: 377.9 g/mol
InChI Key: GNENVASJJIUNER-UHFFFAOYSA-N
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Description

Boroxines are six-membered heterocyclic compounds composed of alternating oxygen and singly-hydrogenated boron atoms . Boroxin, tris(cyclohexyloxy)-, specifically, has three cyclohexyloxy groups attached to the boroxine ring, making it a unique and interesting compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boroxin, tris(cyclohexyloxy)-, typically involves the reaction of boronic acids with alcohols under dehydrating conditions. One common method is the reaction of cyclohexanol with boronic acid in the presence of a dehydrating agent such as phosphorus trichloride or thionyl chloride . The reaction proceeds through the formation of boronic esters, which then cyclize to form the boroxine ring.

Industrial Production Methods

Industrial production of boroxin, tris(cyclohexyloxy)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boroxin, tris(cyclohexyloxy)-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Boroxin, tris(cyclohexyloxy)-, can be compared with other boroxine derivatives such as trimethylboroxine and triphenylboroxine . While all these compounds share the boroxine ring structure, the substituents attached to the ring significantly influence their chemical properties and applications. For example:

The unique cyclohexyloxy groups in boroxin, tris(cyclohexyloxy)-, provide a balance between stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4,6-tricyclohexyloxy-1,3,5,2,4,6-trioxatriborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33B3O6/c1-4-10-16(11-5-1)22-19-25-20(23-17-12-6-2-7-13-17)27-21(26-19)24-18-14-8-3-9-15-18/h16-18H,1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNENVASJJIUNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)OC2CCCCC2)OC3CCCCC3)OC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33B3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302236
Record name Boroxin, tris(cyclohexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172-69-6
Record name Boroxin, tris(cyclohexyloxy)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Boroxin, tris(cyclohexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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